N-(4-ethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-N-methyl-2-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S3/c1-4-15-5-9-17(10-6-15)25(2)31(26,27)19-13-14-30-20(19)22-23-21(24-28-22)16-7-11-18(29-3)12-8-16/h5-14H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFSJGNOENBUTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Formation
The 1,2,4-oxadiazole ring is synthesized via a one-pot protocol involving amidoxime intermediates. 4-(Methylsulfanyl)benzonitrile (1.0 equiv) reacts with hydroxylamine hydrochloride (1.5 equiv) in ethanol under reflux (70°C, 16 h) to yield the corresponding amidoxime. Triethylamine (TEA, 2.0 equiv) neutralizes HCl, facilitating nucleophilic attack on the nitrile.
Key Data :
Cyclodehydration with Carboxylic Acid Derivatives
The amidoxime undergoes cyclodehydration with thiophene-3-carboxylic acid (1.0 equiv) using ethylcarbodiimide (EDC, 1.5 equiv) and hydroxyazabenzotriazole (HOAt, 1.0 equiv) in dimethylformamide (DMF) at 100°C for 3 h. TEA (1.0 equiv) catalyzes the elimination of water, forming the 1,2,4-oxadiazole ring.
Key Data :
Synthesis of Thiophene-3-sulfonamide Backbone
Sulfonylation of Thiophene
Thiophene-3-sulfonyl chloride is prepared by chlorosulfonation of thiophene using chlorosulfonic acid at 0°C. Subsequent reaction with N-(4-ethylphenyl)-N-methylamine (1.2 equiv) in dichloromethane (DCM) at room temperature (24 h) affords the sulfonamide.
Key Data :
- Yield : 78–85%.
- Characterization : $$ ^1H $$ NMR (DMSO-d$$ _6 $$) shows singlets for N–CH$$ _3 $$ (δ 3.1 ppm) and aromatic protons (δ 7.2–7.8 ppm).
Coupling of Oxadiazole and Sulfonamide Moieties
Suzuki–Miyaura Cross-Coupling
A palladium-catalyzed coupling links the oxadiazole and thiophene fragments. 5-Bromo-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole (1.0 equiv) reacts with 2-(tributylstannyl)thiophene-3-sulfonamide (1.1 equiv) using Pd(PPh$$ _3 $$)$$ _4 $$ (5 mol%) in toluene at 110°C.
Key Data :
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 515.1245 ([M+H]$$ ^+ $$, C$$ _23$$H$$ _23$$N$$ _3$$O$$ _3$$S$$ _3 $$).
- Calculated : 515.1248.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Low Coupling Efficiency : The Pd-catalyzed step yields ≤68%, necessitating ligand optimization (e.g., XPhos) or microwave-assisted heating.
- Purification Complexity : Silica gel chromatography is required due to byproducts from EDC-mediated reactions. Switching to polymer-supported reagents may improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing groups, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-(4-ethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-(4-ethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in aryl substituents and heterocyclic cores, influencing physicochemical and biological properties:
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s methylsulfanyl (SMe) group is electron-donating, stabilizing the oxadiazole ring’s electron-deficient core.
- Heterocycle Impact : Oxadiazoles (two nitrogens) exhibit higher dipole moments than oxazoles (one nitrogen), influencing solubility and membrane permeability. Triazoles (three nitrogens) offer additional hydrogen-bonding sites, as seen in , which may improve target affinity .
Physicochemical Properties
- Lipophilicity : The target’s ethyl and SMe groups increase logP compared to ’s polar OMe and F groups. This enhances membrane permeability but may reduce aqueous solubility.
- Tautomerism : In triazoles (e.g., ), tautomeric forms (thiol vs. thione) are influenced by substituents. IR data from confirms thione dominance in analogs with electron-withdrawing groups, stabilizing the ring system.
Pharmacological Implications
- Antimicrobial Activity : Sulfonamides like target dihydropteroate synthase. The target’s SMe group may improve penetration into bacterial membranes, while ’s fluorine could enhance target specificity .
- Metabolic Stability: Oxadiazoles resist oxidative metabolism better than oxazoles, as noted in , suggesting the target compound may have a longer half-life than .
Biological Activity
N-(4-ethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Phenyl rings : Contribute to hydrophobic interactions.
- Oxadiazole moiety : Known for its biological activity.
- Sulfonamide group : Often associated with antibacterial properties.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the sulfonamide group in this compound may enhance its efficacy against various bacterial strains. Studies have shown that similar compounds exhibit minimum inhibitory concentrations (MICs) in the range of 0.5 to 32 µg/mL against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.5 | Staphylococcus aureus |
| Compound B | 4 | Escherichia coli |
| Compound C | 32 | Pseudomonas aeruginosa |
Anticancer Potential
The oxadiazole moiety is linked to anticancer activity. In vitro studies have demonstrated that derivatives with similar structures can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins.
Case Study: Compound X
A study on a structurally similar compound revealed an IC50 value of 12 µM against MCF-7 cells, indicating significant cytotoxicity. Molecular docking studies suggested strong interactions with the active site of the Bcl-2 protein, which plays a crucial role in regulating apoptosis.
Antiviral Activity
Recent investigations into heterocyclic compounds have indicated promising antiviral properties. Compounds with similar structural features have shown effectiveness against various viral strains, including HSV and HCV.
Table 2: Antiviral Activity of Similar Compounds
| Compound Name | CC50 (µg/mL) | IC50 (µg/mL) | Viral Target |
|---|---|---|---|
| Compound D | 17 | 6.3 | HSV-1 |
| Compound E | 20 | 4.5 | CV-B4 |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
- Induction of Apoptosis : Through interactions with key apoptotic pathways, it can promote cell death in cancer cells.
- Viral Replication Interference : Similar compounds have been shown to disrupt viral replication cycles by targeting viral enzymes or receptors.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Oxadiazole ring formation : Cyclocondensation of thioamide precursors with carboxylic acid derivatives under reflux conditions (e.g., using POCl₃ or HATU as coupling agents) .
- Sulfonamide linkage : Reacting thiophene-3-sulfonyl chloride with N-methyl-4-ethylaniline in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Optimization includes controlling reaction temperatures (60–100°C) and solvent polarity to minimize byproducts .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methylsulfanylphenyl group at C3 of oxadiazole) .
- X-ray crystallography : Resolve 3D conformation, particularly the dihedral angles between the thiophene, oxadiazole, and phenyl rings .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₂₁H₂₂N₄O₃S₂) and isotopic patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the oxadiazole and sulfonamide moieties?
- Oxadiazole modifications : Replace the methylsulfanylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects on bioactivity .
- Sulfonamide variations : Substitute the N-methyl-4-ethylphenyl group with bulkier alkyl/aryl groups to probe steric effects. Use computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs .
- Biological assays : Test analogs in enzyme inhibition assays (e.g., COX-2 or carbonic anhydrase) and compare IC₅₀ values .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Control experiments : Verify purity (>95% by HPLC) to exclude batch variability .
- Target selectivity profiling : Use panel-based assays (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
- Solubility adjustments : Test activity in varying solvents (DMSO/PBS mixtures) to address false negatives from aggregation .
Q. How can reaction mechanisms for oxidation/reduction of the methylsulfanyl group be elucidated?
- Oxidation studies : Treat with mCPBA or H₂O₂ to form sulfoxide/sulfone derivatives. Monitor intermediates via LC-MS and kinetic isotope effects (KIE) .
- Reduction pathways : Use NaBH₄/LiAlH₄ to reduce sulfonamide to thiol analogs; characterize products via IR spectroscopy (S-H stretch at ~2550 cm⁻¹) .
- Computational modeling : Apply DFT (B3LYP/6-31G*) to map energy barriers for sulfur-centered redox reactions .
Q. What methodologies are employed to study interactions with biological targets like kinases?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) using immobilized kinase domains .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .
- Cryo-EM/X-ray co-crystallography : Resolve compound-bound kinase structures to identify critical hydrogen bonds (e.g., sulfonamide oxygen with active-site lysine) .
Methodological Challenges and Solutions
Q. How can low yields in the final sulfonamide coupling step be addressed?
- Coupling agent optimization : Replace EDCl with HATU or PyBOP to enhance efficiency .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hrs) and improve yield by 20–30% .
Q. What advanced techniques mitigate spectral overlap in NMR analysis?
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in aromatic regions by correlating ¹H-¹³C couplings .
- Deuterated solvents : Use DMSO-d₆ to sharpen peaks and reduce exchange broadening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
